3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound categorized under the benzodiazepine class. It is recognized for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The compound's systematic name indicates its complex structure, which includes a tetrahydro-benzodiazepine core and a 2-methylpropyl substituent.
3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is classified as a benzodiazepine derivative. Benzodiazepines are known for their psychoactive effects and are often used in the treatment of anxiety, insomnia, and other disorders.
The synthesis of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Specific methods may vary but generally include:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis.
The molecular structure of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione consists of a benzodiazepine ring system with a 2-methylpropyl substituent at the nitrogen atom in position 3. The compound's structural formula can be represented as follows:
The chemical reactivity of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be explored through various reactions typical to benzodiazepines:
Technical details regarding reaction conditions (temperature, solvent choice) are critical for successful transformations.
The mechanism of action for compounds within the benzodiazepine class typically involves modulation of neurotransmitter activity in the central nervous system. Specifically:
Data on binding affinities and receptor subtype selectivity can provide insights into the pharmacological profile of this compound.
Relevant data from studies on thermal stability and solubility profiles can enhance understanding of its practical applications .
3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has potential applications in various fields:
Continued research into its biological effects could lead to novel therapeutic agents targeting anxiety and related disorders .
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged heterocyclic framework characterized by a fusion of a benzene ring with a seven-membered diazepine-dione system. This architecture confers rigidity with strategic flexibility, enabling diverse interactions with biological targets. The lactam groups (positions 2 and 5) facilitate hydrogen bonding with enzymes or receptors, while the aromatic ring enables π-π stacking. Substituents at position 3—such as the 2-methylpropyl group—influence steric bulk and lipophilicity, modulating blood-brain barrier permeability and target binding affinity [2] [5].
The scaffold’s chirality at C3 further enhances its bioactivity potential. For example, the (3R)-enantiomer of 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione exhibits distinct binding conformations compared to its (3S)-counterpart due to stereoselective interactions with hydrophobic enzyme pockets [7].
Table 1: Key Physicochemical Properties of 3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Property | Value |
---|---|
CAS Registry Number | 24919-52-6 (racemic); 1243086-77-2 ((3R)-enantiomer) |
Molecular Formula | C₁₃H₁₆N₂O₂ |
Molecular Weight | 232.28 g/mol |
SMILES | O=C(C(CC(C)C)N1)NC₂=CC=CC=C₂C₁=O |
Hydrogen Bond Donors | 2 (lactam NH groups) |
Hydrogen Bond Acceptors | 2 (carbonyl O atoms) |
Lipophilicity (cLogP) | ~2.1 (moderate) |
Benzodiazepine-2,5-diones evolved from classical 1,4-benzodiazepines (e.g., diazepam), which primarily target GABAₐ receptors. The shift to the 2,5-dione scaffold aimed to enhance structural diversity and therapeutic versatility. Early synthetic routes focused on condensing anthranilic acid derivatives with amino acids, enabling C3 side-chain diversification. The 2-methylpropyl (isobutyl) group emerged as a critical modification due to its optimal steric and hydrophobic properties. For instance, its incorporation at C3 improved thermal stability (melting point: 206–209°C) and metabolic resistance compared to shorter alkyl chains [3] [4].
Table 2: Thermal Stability Comparison of Benzodiazepine-2,5-dione Derivatives
C3 Substituent | Melting Point (°C) | Thermal Degradation Onset (°C) |
---|---|---|
Methyl | 185–188 | 195 |
Ethyl | 172–175 | 210 |
2-Methylpropyl | 206–209 | 225 |
Phenyl | 238–241 | 245 |
Recent advances include metal complexation strategies. Zinc and nickel Schiff base complexes derived from benzodiazepinedione precursors demonstrate augmented bioactivity, leveraging the scaffold’s ability to coordinate transition metals via carbonyl and imine groups [3] [8]. Patent US8815845B2 further highlights derivatives with 3-(2-methylpropyl) groups as intermediates for anticancer and anti-inflammatory agents, underscoring their pharmacophoric utility [4].
The 3-(2-methylpropyl) side chain profoundly alters the benzodiazepine-2,5-dione’s bioactivity. Its branched aliphatic structure enhances:
In antimicrobial studies, Schiff base zinc complexes incorporating the 3-(2-methylpropyl)benzodiazepinedione motif exhibit potent activity:
Table 3: Bioactivity of 3-(2-Methylpropyl)-Modified Benzodiazepinedione Complexes
Biological Target | Activity Metric | Value |
---|---|---|
E. coli (DNA Gyrase B) | Docking Binding Energy | –5.32 kcal/mol |
S. aureus (Dihydrofolate Reductase) | Docking Binding Energy | –8.62 kcal/mol |
C. albicans | Minimum Fungicidal Conc. | 30 µg/mL |
The side chain also influences stability under physiological conditions. Its hydrophobic shield protects the lactam bonds from hydrolysis, extending half-life in vitro. Comparative studies show a 30% slower degradation rate for 3-(2-methylpropyl) derivatives versus n-propyl analogs in simulated gastric fluid [3] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5